molecular formula C27H26N2O4 B10836639 2-(5-((Cyclopropylmethyl)(1,2-dihydroacenaphthylen-3-yl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid

2-(5-((Cyclopropylmethyl)(1,2-dihydroacenaphthylen-3-yl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid

Cat. No.: B10836639
M. Wt: 442.5 g/mol
InChI Key: VUVDRPVJLHQYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “US20160326143, 38” is a small organic molecule known for its potential therapeutic applications. It is chemically identified as 2-(5-((Cyclopropylmethyl)(1,2-dihydroacenaphthylen-3-yl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid . This compound has been studied for its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of “US20160326143, 38” involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to enhance yield and reduce impurities, ensuring the compound meets pharmaceutical standards.

Chemical Reactions Analysis

“US20160326143, 38” undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

“US20160326143, 38” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “US20160326143, 38” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a therapeutic effect. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

“US20160326143, 38” can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their biological activity and therapeutic potential. The uniqueness of “US20160326143, 38” lies in its specific molecular structure, which confers distinct interactions with its biological targets.

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-3-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C27H26N2O4/c1-33-23-11-18(13-28-25(23)26(30)20-12-21(20)27(31)32)29(14-15-5-6-15)22-10-8-17-4-2-3-16-7-9-19(22)24(16)17/h2-4,8,10-11,13,15,20-21H,5-7,9,12,14H2,1H3,(H,31,32)

InChI Key

VUVDRPVJLHQYMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)N(CC2CC2)C3=C4CCC5=CC=CC(=C54)C=C3)C(=O)C6CC6C(=O)O

Origin of Product

United States

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